2-METHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE is a synthetic organic compound It is characterized by the presence of a nitro group, a benzoic acid moiety, a methoxy group, and a morpholine carbothioyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the benzoic acid ring.
Methoxylation: Addition of the methoxy group to the aromatic ring.
Esterification: Formation of the ester linkage with the morpholine carbothioyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The ester linkage can be hydrolyzed under acidic or basic conditions.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Reduction of Nitro Group: Formation of 4-amino-benzoic acid derivative.
Hydrolysis of Ester: Formation of the corresponding carboxylic acid and morpholine.
Scientific Research Applications
2-METHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials or as a component in agrochemicals.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the ester linkage may be involved in hydrolysis reactions.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-benzoic acid methyl ester: Similar structure but lacks the morpholine carbothioyl group.
2-Methoxy-4-nitrobenzoic acid: Similar structure but lacks the ester linkage.
Morpholine-4-carbothioyl benzoic acid: Similar structure but lacks the nitro and methoxy groups.
Uniqueness
2-METHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE is unique due to the combination of functional groups, which may confer specific chemical reactivity and biological activity not found in the similar compounds listed above.
Properties
Molecular Formula |
C19H18N2O6S |
---|---|
Molecular Weight |
402.4g/mol |
IUPAC Name |
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C19H18N2O6S/c1-25-17-12-14(18(28)20-8-10-26-11-9-20)4-7-16(17)27-19(22)13-2-5-15(6-3-13)21(23)24/h2-7,12H,8-11H2,1H3 |
InChI Key |
SHPNJOUXLZAKFM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.